molecular formula C11H13N5O B1392647 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide CAS No. 1244855-47-7

3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide

Cat. No. B1392647
M. Wt: 231.25 g/mol
InChI Key: SQMUBWGCJUDYLF-UHFFFAOYSA-N
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Scientific Research Applications

Antibacterial and Antioxidant Activities

  • A study found that certain 1,2,4-triazole derivatives, including compounds related to 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide, exhibited effective antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

Cancer Cell Migration and Growth Inhibition

  • Another research showed that 1,2,4-triazole derivatives bearing hydrazone moiety, similar in structure to the compound , were effective in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).

Synthesis of Chromen-2-ones and Triazoles

  • A study synthesized 2-oxo-2H-chromene-3-carbohydrazide and its derivatives, including 1,2,4-triazoles, demonstrating the versatility of this class of compounds in chemical synthesis (Saeed & Ibrar, 2011).

Structure Determination

  • Research has been conducted on the structural determination of various 1,2,3-triazole carbohydrazide derivatives, which is essential for understanding their chemical properties and potential applications (Kariuki et al., 2022).

Antimicrobial Activities

  • 1,2,4-Triazole derivatives, related to the compound , have been synthesized and evaluated for their antimicrobial activities, with some showing significant activity against various microorganisms (Başoğlu et al., 2013).

Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates

  • Ethyl 1,2,4-triazole-3-carboxylates, which are key building blocks in organic synthesis, have been efficiently synthesized, demonstrating the importance of 1,2,4-triazole derivatives in the field of organic chemistry (Khomenko et al., 2016).

Future Directions



Please note that while this information is related to your query, it may not directly apply to “3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide”. For more accurate information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-7-3-5-8(6-4-7)9-13-10(16-15-9)11(17)14-12/h3-6H,2,12H2,1H3,(H,14,17)(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMUBWGCJUDYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 2
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 3
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 4
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 5
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 6
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide

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